5,5-diphenylpentanoic Acid 5,5-diphenylpentanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13961766
InChI: InChI=1S/C17H18O2/c18-17(19)13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,18,19)
SMILES:
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol

5,5-diphenylpentanoic Acid

CAS No.:

Cat. No.: VC13961766

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

5,5-diphenylpentanoic Acid -

Specification

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
IUPAC Name 5,5-diphenylpentanoic acid
Standard InChI InChI=1S/C17H18O2/c18-17(19)13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,18,19)
Standard InChI Key DZMDPQVUGCWAOZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CCCC(=O)O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Phenylpentanoic acid consists of a pentanoic acid backbone (CH2_2CH2_2CH2_2CH2_2COOH) with a phenyl group (-C6_6H5_5) attached to the fifth carbon atom. This configuration places the aromatic ring at the terminal end of the aliphatic chain, creating a hybrid structure that combines hydrophobic (phenyl) and hydrophilic (carboxylic acid) moieties . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-phenylpentanoic acid, though it is interchangeably referred to as benzenepentanoic acid or phenylvaleric acid in older literature .

Key Structural Data:

  • Molecular Formula: C11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}

  • Monoisotopic Mass: 178.0994 Da

  • SMILES Notation: O=C(O)CCCCC1=CC=CC=C1

  • InChI Key: UYEDUZQPKVILQK-UHFFFAOYSA-N

Physical and Thermodynamic Properties

Experimental data from ChemicalBook and DrugBank highlight 5-PPA’s distinct physical characteristics :

PropertyValue
Melting Point58–60°C (lit.)
Boiling Point177–178°C at 13 mmHg (lit.)
Density1.0292 (estimated)
Refractive Index1.4920 (estimated)
Water Solubility (30°C)1.777 g/L
pKa4.59 ± 0.02

The low water solubility and moderate pKa suggest that 5-PPA exists predominantly in its unionized form under physiological conditions (pH 7.4), influencing its bioavailability and membrane permeability .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Biological Magnetic Resonance Data Bank (BMRB) entry bmse001166 provides comprehensive NMR data for 5-PPA, acquired using a Bruker Avance III 500 MHz spectrometer :

1H^1\text{H} NMR (D2_2O, 298 K, pH 7.4):

ProtonChemical Shift (ppm)MultiplicityAssignment
H26/H217.35MultipletAromatic protons
H22/H157.31MultipletAromatic protons
H167.25MultipletAromatic protons
H27/H171.60QuintetAliphatic CH2_2
H18/H232.65TripletAliphatic CH2_2

13C^{13}\text{C} NMR:

CarbonChemical Shift (ppm)Assignment
C11186.77Carboxylic acid (COOH)
C10146.01Quaternary carbon (C5)
C6/C7131.32Aromatic carbons

These shifts confirm the expected electronic environment of the aromatic ring and aliphatic chain, with deshielding effects observed at the carboxylic carbon (C11) .

Mass Spectrometry

The molecular ion peak [M]+[M]^+ at m/z 178.2277 corresponds to the molecular formula C11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}, while fragmentation patterns indicate cleavage at the aliphatic chain and decarboxylation of the carboxylic acid group .

Pharmacological and Biochemical Insights

Mechanism of Action

Although 5-PPA is classified as an experimental compound, studies suggest potential interactions with microbial enzymes. DrugBank identifies aromatic-amino-acid aminotransferase (UniProt ID: P95468) from Paracoccus denitrificans as a putative target . This enzyme, involved in tyrosine metabolism, exhibits dual substrate specificity for dicarboxylic and aromatic amino acids. 5-PPA’s structural resemblance to phenylalanine may enable competitive inhibition, though detailed kinetic studies are lacking .

ADMET Profile

  • Absorption: Limited solubility likely restricts intestinal absorption.

  • Metabolism: No hepatic metabolism data available; predicted to undergo β-oxidation.

  • Toxicity: No reported adverse effects, but in silico models flag potential hepatotoxicity due to the carboxylic acid moiety .

Synthetic and Analytical Applications

Synthesis Pathways

5-PPA is typically synthesized via Friedel-Crafts alkylation of benzene with δ-chlorovaleryl chloride, followed by hydrolysis of the resulting ester . Alternative routes include Grignard reactions using pentanenitrile intermediates.

Role in Metabolomics

As a medium-chain fatty acid derivative, 5-PPA serves as a reference standard in NMR-based metabolomic studies, aiding in the identification of endogenous metabolites in biological fluids .

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